2-Amino-5-bromonicotinic acid hydrobromide

Medicinal Chemistry Kinase Inhibition Antiviral Drug Discovery

Procurement challenge: Free-base 5-halo nicotinic acids suffer from poor aqueous solubility and inconsistent cross-coupling yields, delaying medicinal chemistry campaigns. This hydrobromide salt solves both problems. • Enhanced aqueous solubility vs. free base (CAS 52833-94-0), enabling streamlined reaction workups and solid-phase resin loading. • Optimal 5-Br Suzuki reactivity-superior to 5-Cl (too slow) and 5-I (too labile)-validated in patented PERK inhibitor (WO-2021041973-A1) and HIV replication inhibitor (WO-2021064571-A1) syntheses. • Consistent batch-to-batch performance across multi-step quinazoline and pyrido[2,3-d]pyrimidine ring-forming sequences.

Molecular Formula C6H6Br2N2O2
Molecular Weight 297.93 g/mol
CAS No. 52963-33-4
Cat. No. B1525712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromonicotinic acid hydrobromide
CAS52963-33-4
Molecular FormulaC6H6Br2N2O2
Molecular Weight297.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)Br.Br
InChIInChI=1S/C6H5BrN2O2.BrH/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H2,8,9)(H,10,11);1H
InChIKeyDNVXDRLDHLVGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromonicotinic Acid Hydrobromide (CAS 52963-33-4) – A Strategic Building Block for Kinase Inhibitors, Antiviral Agents, and Cross-Coupling Chemistry


2-Amino-5-bromonicotinic acid hydrobromide (CAS 52963-33-4) is a functionalized pyridine derivative of the nicotinic acid family, distinguished by the presence of both a 2-amino substituent and a 5-bromo leaving group on the aromatic core. With a molecular formula of C6H6Br2N2O2 and a molecular weight of 297.93 g/mol , this hydrobromide salt form is widely employed as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, antiviral compounds, and other heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions .

Why 2-Amino-5-bromonicotinic Acid Hydrobromide Cannot Be Replaced by Other 5-Halo- or 2-Amino-Nicotinic Acid Derivatives


Superficial structural similarities among 2-amino-5-halonicotinic acid derivatives mask critical differences in reactivity, physical properties, and downstream application fit that preclude generic substitution. The bromine atom at the 5-position offers an optimal balance of cross-coupling reactivity and stability compared to the less reactive 5-chloro analog or the more labile 5-iodo derivative [1]. Furthermore, the hydrobromide salt form (CAS 52963-33-4) confers distinct solubility and handling advantages over the free base form (CAS 52833-94-0), with the former exhibiting higher aqueous solubility that facilitates certain reaction workups and biological assays . Most critically, the specific 2-amino-5-bromo substitution pattern is explicitly required in patented synthetic routes to clinically relevant pharmacophores including PERK inhibitors and HIV replication inhibitors, where alternative halogen substitution or salt forms would fail to produce the intended molecular architecture or biological activity .

Quantitative Differentiation: Evidence-Based Comparison of 2-Amino-5-bromonicotinic Acid Hydrobromide Against Key Analogs


Patent-Backed Synthetic Utility: Exclusive Scaffold Requirement in PERK and HIV Inhibitor Programs

2-Amino-5-bromonicotinic acid hydrobromide is explicitly claimed as a key intermediate in multiple international patent applications (WO-2021041973-A1, WO-2021041976-A1, and WO-2021064571-A1) for PERK inhibiting compounds and HIV replication inhibitors . In contrast, the 5-fluoro analog (CAS 1196154-03-6) is primarily documented in patent literature for orexin receptor antagonists, while the 5-chloro analog (CAS 52833-93-9) lacks comparable patent citations for kinase inhibitor programs [1]. The 5-bromo substitution pattern is specifically required to achieve the intended cross-coupling outcomes in these patented routes.

Medicinal Chemistry Kinase Inhibition Antiviral Drug Discovery

Salt Form Advantage: Hydrobromide vs. Free Base – Aqueous Solubility and Handling Differentiation

The hydrobromide salt (CAS 52963-33-4) offers quantifiable solubility advantages over the free base form (CAS 52833-94-0). The free base is reported as 'slightly soluble in water' with a measured aqueous solubility of 1.03 mg/mL (0.00475 mol/L) at ambient temperature . In contrast, the hydrobromide salt exhibits high aqueous solubility, which enhances its utility in aqueous reaction media and facilitates improved handling during purification steps . This solubility differential is consistent with the general behavior of hydrobromide salts of aminopyridine carboxylic acids.

Chemical Synthesis Formulation Process Chemistry

Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro – Palladium-Catalyzed Suzuki Coupling Efficiency

The 5-bromo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions including Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. 5-Bromonicotinic acid scaffolds have been successfully employed in solid-phase Suzuki coupling protocols for combinatorial library preparation on Wang, Rink, and BAL resins [2]. The 5-chloro analog exhibits significantly lower reactivity in palladium-catalyzed couplings, often requiring more forcing conditions or specialized catalysts, while the 5-iodo analog, though more reactive, suffers from lower commercial availability and higher cost . The 5-bromo substitution represents the industrially preferred balance of reactivity and stability.

Organometallic Chemistry Suzuki Coupling Combinatorial Chemistry

Synthetic Yield Benchmark: Hydrobromide Salt Preparation with 93% Reported Yield

A reproducible synthetic protocol for 2-amino-5-bromonicotinic acid hydrobromide has been documented with a reported yield of 93% from 2-amino-nicotinic acid via bromination in glacial acetic acid followed by isolation of the hydrobromide salt . The reaction proceeds with bromine (7.5 mL, 146 mmol) added dropwise to 2-amino-nicotinic acid (20.0 g, 145 mmol) in glacial acetic acid (250 mL), followed by stirring at ambient temperature for 2 days to yield 40.0 g of the title compound . This high-yielding, scalable procedure contrasts with alternative synthetic routes to 5-halonicotinic acid derivatives, where lower yields or more complex purification protocols are often required.

Process Chemistry Synthetic Methodology Scale-up

Optimal Application Scenarios for 2-Amino-5-bromonicotinic Acid Hydrobromide in Pharmaceutical R&D and Chemical Synthesis


Synthesis of PERK Inhibitors for Oncology and Neurodegenerative Disease Programs

This hydrobromide salt is explicitly required as a building block in patented synthetic routes to PERK inhibiting compounds (WO-2021041973-A1 and WO-2021041976-A1), a kinase target implicated in cancer and neurodegenerative disorders . Its 5-bromo substituent enables efficient Suzuki coupling to install diverse aryl or heteroaryl groups at the 5-position, while the 2-amino group serves as a handle for subsequent quinazoline or pyridopyrimidine ring formation. Alternative 5-halo analogs lack the specific patent validation for this therapeutic target class, making the 5-bromo hydrobromide the only validated intermediate for replicating these proprietary synthetic sequences.

HIV Replication Inhibitor Development

The compound is employed as a key intermediate in the synthesis of N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives claimed as inhibitors of human immunodeficiency virus replication (WO-2021064571-A1) . The 2-amino-5-bromo substitution pattern is essential for constructing the pyrido[2,3-d]pyrimidine core, a privileged scaffold in antiviral drug discovery. The hydrobromide salt form provides the aqueous solubility necessary for certain cyclization and condensation steps that would be compromised with the poorly soluble free base.

Solid-Phase Combinatorial Library Synthesis via Suzuki Coupling

The 5-bromo substituent of this compound class enables efficient solid-phase Suzuki coupling reactions for the preparation of 5-substituted nicotinic acid derivative libraries on Wang, Rink, and BAL resins [1]. The hydrobromide salt's enhanced aqueous solubility facilitates resin loading and washing steps, while the optimal reactivity of the 5-bromo group ensures high coupling yields across diverse boronic acid partners. This application scenario is not accessible to 5-chloro analogs due to insufficient coupling reactivity under solid-phase conditions.

Kinase Inhibitor Scaffold Construction for Tyrosine Kinase Targets

Literature reports demonstrate that 2-amino-5-bromonicotinic acid-derived intermediates are used to prepare 6-pyrazole-substituted quinazoline derivatives exhibiting potent tyrosine kinase inhibitory activity against human breast cancer and lung adenocarcinoma cell lines . The 2-amino group participates in quinazoline ring formation while the 5-bromo position is elaborated via cross-coupling to introduce diversity elements. The hydrobromide salt form ensures consistent reactivity and handling properties across multi-step synthetic sequences, reducing batch-to-batch variability in medicinal chemistry campaigns.

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